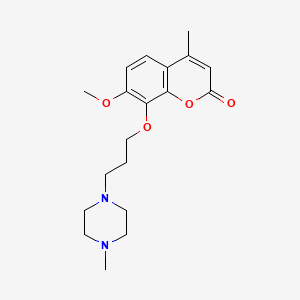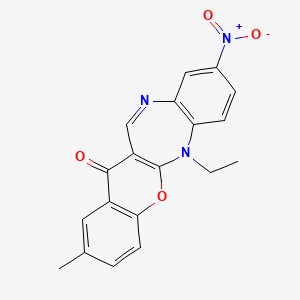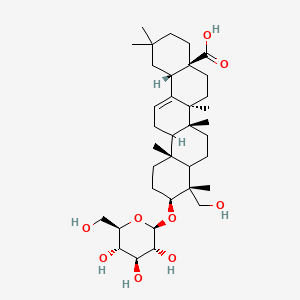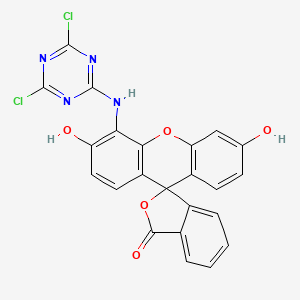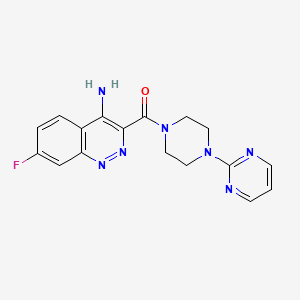
Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyrimidinyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic reagents. For this specific compound, the synthesis might involve:
Nucleophilic substitution: Reacting piperazine with a fluorinated cinnoline derivative.
Amidation: Introducing the carbonyl group through an amidation reaction with an appropriate carboxylic acid derivative.
Pyrimidine coupling: Coupling the piperazine derivative with a pyrimidine compound under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:
Batch processing: Conducting reactions in a controlled batch environment.
Continuous flow synthesis: Using continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or piperazine moieties.
Reduction: Reduction reactions might target the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, piperazine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential in treating various diseases, including infections, neurological disorders, and cancers.
Industry
Industrially, piperazine derivatives can be used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, piperazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine, 1-(4-fluorophenyl)-4-(2-pyrimidinyl)-: A similar compound with a fluorophenyl group instead of a cinnolinyl group.
Piperazine, 1-(4-amino-3-cinnolinyl)-4-(2-pyrimidinyl)-: A compound with a similar structure but lacking the fluorine atom.
Uniqueness
The presence of the 4-amino-7-fluoro-3-cinnolinyl group in the compound provides unique electronic and steric properties that can influence its reactivity and biological activity, distinguishing it from other piperazine derivatives.
Eigenschaften
CAS-Nummer |
187231-59-0 |
|---|---|
Molekularformel |
C17H16FN7O |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(4-amino-7-fluorocinnolin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H16FN7O/c18-11-2-3-12-13(10-11)22-23-15(14(12)19)16(26)24-6-8-25(9-7-24)17-20-4-1-5-21-17/h1-5,10H,6-9H2,(H2,19,22) |
InChI-Schlüssel |
XNVSUFCDDBLBDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C4=C(C=C(C=C4)F)N=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


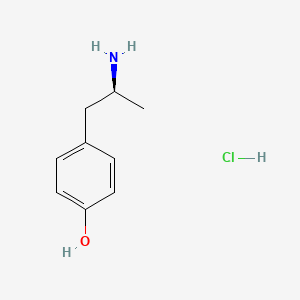
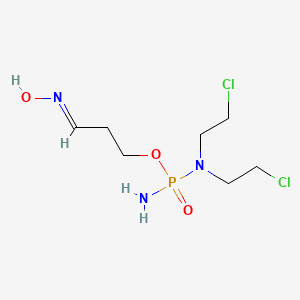

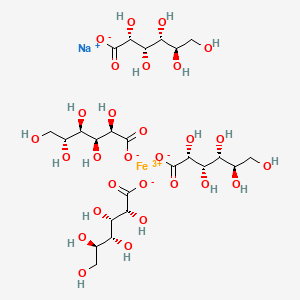
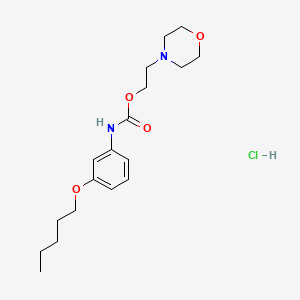
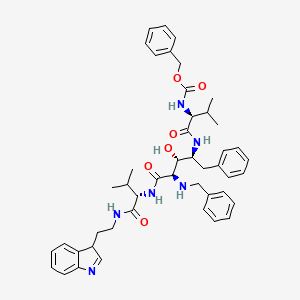
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)

